Product packaging for 4-(Methylthio)butyl azide(Cat. No.:CAS No. 57775-01-6)

4-(Methylthio)butyl azide

Cat. No.: B113494
CAS No.: 57775-01-6
M. Wt: 146.24 g/mol
InChI Key: GXRDUWQMHJIPGP-UHFFFAOYSA-N
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Description

4-(Methylthio)butyl azide (CAS 57775-01-6) is a chemical intermediate of significant interest in medicinal chemistry and biomedical research. This compound, characterized as a light yellow oil, is primarily used in the preparation of sulforaphane and related isothiocyanates (ITCs) . Isothiocyanates are a prominent class of bioactive phytochemicals studied extensively for their potent anticancer properties . Research indicates that analogs like 4-methylthiobutyl isothiocyanate (4-MTBITC) exhibit promising chemotherapeutic effects, including the ability to induce cell cycle arrest at the G2/M phase and promote apoptosis in various human cancer cell lines, such as those from the liver and breast . These effects have been observed even in chemoresistant cancer cell populations and are mechanistically linked to the generation of reactive oxygen species (ROS) and the activation of key apoptotic proteins, in some cases independent of the p53 status of the cells . Furthermore, 4-MTBITC has been shown to synergize with established chemotherapeutic agents like paclitaxel, enhancing antiproliferative and pro-apoptotic effects in breast cancer models, which highlights the potential of its precursors in combination therapy research . With a molecular formula of C5H11N3S and a molecular weight of 145.23 g/mol, this compound is typically provided at a purity of 98% . For optimal stability, it is recommended to store the product as a light yellow oil at 2-8°C, protected from air and light . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12N3S+ B113494 4-(Methylthio)butyl azide CAS No. 57775-01-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57775-01-6

Molecular Formula

C5H12N3S+

Molecular Weight

146.24 g/mol

IUPAC Name

imino(4-methylsulfanylbutylimino)azanium

InChI

InChI=1S/C5H12N3S/c1-9-5-3-2-4-7-8-6/h6H,2-5H2,1H3/q+1

InChI Key

GXRDUWQMHJIPGP-UHFFFAOYSA-N

SMILES

CSCCCCN=[N+]=[N-]

Canonical SMILES

CSCCCCN=[N+]=N

Synonyms

1-Azido-4-(methylthio)-butane;  NSC 378222

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of 4-(Methylthio)butyl azide (B81097), offering a detailed map of the proton and carbon environments within the molecule.

Detailed ¹H NMR Spectral Analysis and Proton Assignment

The ¹H NMR spectrum of 4-(Methylthio)butyl azide is predicted to exhibit distinct signals corresponding to the different sets of protons in its aliphatic chain and methyl group. The chemical shifts are influenced by the electron-withdrawing nature of the azide group and the deshielding effect of the sulfur atom.

The protons on the carbon adjacent to the azide group (H-1) are expected to appear as a triplet at approximately 3.30 ppm. The protons on the carbon bonded to the sulfur atom (H-4) would likely resonate as a triplet around 2.50 ppm. The methyl protons of the methylthio group (H-5) are anticipated to be the most upfield, appearing as a sharp singlet at about 2.10 ppm. The internal methylene (B1212753) protons (H-2 and H-3) would present as multiplets in the region of 1.60-1.80 ppm due to spin-spin coupling with their neighbors.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-1 (-CH₂-N₃)3.30Triplet6.8
H-2 (-CH₂-CH₂N₃)1.75Multiplet
H-3 (-CH₂-CH₂S-)1.65Multiplet
H-4 (-CH₂-S-)2.50Triplet7.2
H-5 (S-CH₃)2.10Singlet

Note: Predicted data is based on typical chemical shifts of similar functional groups.

Elucidation of Carbon Frameworks via ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, confirming the carbon backbone of this compound. Each carbon atom in the molecule is expected to produce a unique signal.

The carbon directly attached to the azide group (C-1) is predicted to be the most deshielded of the methylene carbons, with a chemical shift around 51.5 ppm. The carbon of the methylthio group (C-5) would likely appear at approximately 15.5 ppm. The carbon bonded to the sulfur (C-4) is expected to resonate around 35.0 ppm, while the remaining internal methylene carbons (C-2 and C-3) would have signals in the 25.0-30.0 ppm range.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (-CH₂-N₃)51.5
C-2 (-CH₂-CH₂N₃)26.0
C-3 (-CH₂-CH₂S-)29.5
C-4 (-CH₂-S-)35.0
C-5 (S-CH₃)15.5

Note: Predicted data is based on typical chemical shifts of similar functional groups.

Advanced 2D NMR Techniques for Connectivity and Stereochemistry (e.g., COSY, HSQC, HMBC)

To unequivocally confirm the assignments made in the 1D NMR spectra and to establish the connectivity of the atoms, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between adjacent protons. Cross-peaks would be expected between H-1 and H-2, H-2 and H-3, and H-3 and H-4, confirming the sequential arrangement of the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. The HSQC spectrum would show correlations between the signals at 3.30 ppm (H-1) and 51.5 ppm (C-1), 1.75 ppm (H-2) and 26.0 ppm (C-2), 1.65 ppm (H-3) and 29.5 ppm (C-3), 2.50 ppm (H-4) and 35.0 ppm (C-4), and 2.10 ppm (H-5) and 15.5 ppm (C-5).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations would include the protons of the methyl group (H-5) to the adjacent carbon of the butyl chain (C-4), and the protons alpha to the azide group (H-1) to the adjacent carbon (C-2).

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the precise mass and elemental formula of a compound.

Precise Mass Determination and Elemental Composition Verification

For this compound (C₅H₁₁N₃S), the calculated exact mass is 145.0674 g/mol . scbt.com High-resolution mass spectrometry would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition.

Table 3: HRMS Data for this compound

IonCalculated Mass (m/z)
[M+H]⁺146.0752
[M+Na]⁺168.0571

Note: Calculated masses for the protonated and sodiated adducts.

Analysis of Fragmentation Pathways for Structural Confirmation

The fragmentation pattern observed in the mass spectrum provides further structural evidence. Upon ionization, this compound would be expected to undergo characteristic fragmentation. A prominent fragmentation pathway would likely involve the loss of a nitrogen molecule (N₂) from the azide group, resulting in a fragment ion with a mass corresponding to the loss of 28.0061 Da. Another expected fragmentation would be the cleavage of the C-S bond, leading to fragments corresponding to the butyl azide moiety and the methylthio radical. The observation of a fragment ion at m/z 61, corresponding to [CH₃S=CH₂]⁺, is a characteristic feature for methylthioether containing compounds.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups within a molecule. Each functional group possesses characteristic vibrational modes that absorb infrared light or scatter Raman radiation at specific frequencies, providing a unique molecular fingerprint. For this compound, the spectrum is dominated by the vibrations of the azide, thioether, and alkane backbone moieties.

The most prominent feature in the vibrational spectrum of an organic azide is the asymmetric stretching vibration (ν_as) of the N₃ group. This mode gives rise to a very strong and sharp absorption band in the infrared spectrum, typically appearing in the range of 2100-2270 cm⁻¹. libretexts.orgresearchgate.net Theoretical studies on simple alkyl azides, such as methyl azide and ethyl azide, place this intense band around 2250-2280 cm⁻¹. cas.cz The corresponding symmetric stretching vibration (ν_s) of the N₃ group is generally weaker in the IR spectrum and appears at a lower frequency, typically between 1240 cm⁻¹ and 1300 cm⁻¹. cas.cz In Raman spectroscopy, the symmetric stretch is often more intense than the asymmetric stretch.

The thioether (C-S-C) linkage also presents characteristic vibrational modes. The C-S stretching vibration is known to produce weak to medium intensity bands in the infrared spectrum within the 600–800 cm⁻¹ region. cdnsciencepub.com For simple alkyl thioethers, two bands can sometimes be observed in this region, corresponding to asymmetric and symmetric stretching vibrations. cdnsciencepub.com The precise position and intensity can be influenced by the conformation of the alkyl chain.

The butyl chain connecting the two functional groups contributes vibrations typical of alkanes. These include C-H stretching vibrations in the 2850–3000 cm⁻¹ range, as well as various bending, scissoring, and rocking modes at lower frequencies (e.g., ~1470-1450 cm⁻¹ and ~1370-1350 cm⁻¹). libretexts.org

Based on the analysis of its constituent functional groups, the expected key vibrational frequencies for this compound are summarized in the table below.

Interactive Table 3.3.1: Characteristic Vibrational Frequencies for this compound

Frequency Range (cm⁻¹)Vibrational ModeFunctional GroupExpected IR IntensityExpected Raman Intensity
2850-3000C-H StretchingAlkyl ChainMedium to StrongMedium to Strong
~2100-2270Asymmetric Stretching (ν_as)Azide (-N₃)Very Strong, SharpWeak
~1450-1470CH₂ ScissoringAlkyl ChainMediumMedium
~1370-1350CH₃ RockingAlkyl ChainMediumMedium
~1240-1300Symmetric Stretching (ν_s)Azide (-N₃)Weak to MediumStrong
~600-800C-S StretchingThioether (-S-)Weak to MediumMedium

X-ray Diffraction Studies of Crystalline Derivatives and Analogues

As of the current literature, a single-crystal X-ray diffraction structure for this compound has not been reported. This is common for small, flexible, and potentially low-melting-point organic molecules which can be challenging to crystallize. However, structural insights can be gleaned from the X-ray crystallographic analysis of crystalline derivatives and analogues, which reveal key information about bond lengths, bond angles, and the conformation of the azide and thioether functional groups in the solid state.

Studies on crystalline organic azide complexes, such as those involving copper(I) and silver(I), have provided precise measurements of the N₃ moiety. acs.orgresearchgate.net These studies confirm the essentially linear nature of the N-N-N group and provide data on how the terminal nitrogen atom coordinates to other elements. For example, in the complex [(SIPr)AgN(1-Ad)NN][SbF₆], the azide group is coordinated to the silver atom, and the N-N bond lengths within the azide group are distinct. acs.org

These studies on analogues and derivatives confirm the expected geometric parameters for the functional groups present in this compound and illustrate the types of non-covalent interactions (e.g., coordination bonds, S···S contacts) they can participate in within a crystalline lattice.

Interactive Table 3.4.1: Typical Structural Parameters for Azide and Thioether Groups from Crystalline Analogues

Functional GroupParameterTypical Value(s)Source Compound Example
Organic AzideN-N Bond Lengths~1.13 Å, ~1.25 ÅMetal-Coordinated Organic Azides acs.org
Organic AzideN-N-N Angle~170-180°Protonated Methyl Azide uochb.cz
Organic AzideC-N-N Angle~114-120°Protonated Methyl Azide uochb.cz
ThioetherC-S Bond Length~1.80-1.82 ÅCymantrenyl Thioethers nih.gov
ThioetherC-S-C Angle~99-105°Lithium Silylamide Thioether Complexes d-nb.info

Chemical Reactivity and Mechanistic Pathways of 4 Methylthio Butyl Azide

1,3-Dipolar Cycloaddition Reactions

As a classic 1,3-dipole, 4-(methylthio)butyl azide (B81097) readily participates in cycloaddition reactions with various dipolarophiles, leading to the formation of five-membered heterocyclic rings. These reactions are of significant interest in synthetic chemistry for their high efficiency and atom economy.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its reliability, high yields, and exceptional regioselectivity. nih.gov When 4-(methylthio)butyl azide reacts with a terminal alkyne in the presence of a copper(I) catalyst, the reaction exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. nih.gov

The mechanism is not a concerted pericyclic reaction but proceeds through a stepwise pathway involving copper acetylide intermediates. nih.gov The copper catalyst coordinates to the alkyne, lowering the pKa of the terminal proton and facilitating the formation of a copper(I) acetylide. nih.gov The azide then coordinates to the copper center, and a subsequent cyclization and protonation sequence affords the stable 1,4-disubstituted triazole product. nih.gov This high regioselectivity is a key advantage over the uncatalyzed thermal reaction, which typically produces a mixture of 1,4- and 1,5-regioisomers. nih.gov

The reaction is compatible with a wide range of functional groups and is often carried out in aqueous or organic solvents. Common catalyst systems include Cu(I) salts like CuI or CuBr, or the in situ reduction of a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.

Table 1: Expected Products of CuAAC Reaction with this compound and Various Alkynes This table is based on the established regioselectivity of the CuAAC reaction for alkyl azides.

Alkyne ReactantExpected 1,4-Disubstituted 1,2,3-Triazole Product
Phenylacetylene1-(4-(Methylthio)butyl)-4-phenyl-1H-1,2,3-triazole
Propargyl alcohol(1-(4-(Methylthio)butyl)-1H-1,2,3-triazol-4-yl)methanol
1-Hexyne4-Butyl-1-(4-(Methylthio)butyl)-1H-1,2,3-triazole
Ethynyltrimethylsilane1-(4-(Methylthio)butyl)-4-(trimethylsilyl)-1H-1,2,3-triazole

The Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) serves as a valuable synthetic complement to the CuAAC reaction. organic-chemistry.org When this compound reacts with terminal alkynes under ruthenium catalysis, it selectively produces the 1,5-disubstituted 1,2,3-triazole isomer. organic-chemistry.orgnih.gov This alternative regioselectivity provides access to a different class of triazole products that are not accessible via the copper-catalyzed route. chalmers.se

The mechanism of RuAAC is distinct from that of CuAAC. It is believed to proceed through the formation of a six-membered ruthenacycle intermediate via an oxidative coupling of the azide and the alkyne. organic-chemistry.orgnih.gov Reductive elimination from this intermediate then yields the 1,5-triazole product and regenerates the active ruthenium catalyst. nih.gov Commonly used catalysts for this transformation are pentamethylcyclopentadienyl ruthenium chloride ([CpRuCl]) complexes, such as [CpRuCl(PPh₃)₂] or [Cp*RuCl(COD)]. organic-chemistry.orgnih.gov A significant advantage of the RuAAC is its ability to also catalyze the cycloaddition of internal alkynes, leading to fully substituted 1,2,3-triazoles. organic-chemistry.org

Table 2: Expected Products of RuAAC Reaction with this compound and Various Alkynes This table is based on the established regioselectivity of the RuAAC reaction for primary alkyl azides.

Alkyne ReactantExpected 1,5-Disubstituted 1,2,3-Triazole Product
Phenylacetylene1-(4-(Methylthio)butyl)-5-phenyl-1H-1,2,3-triazole
Propargyl alcohol(1-(4-(Methylthio)butyl)-1H-1,2,3-triazol-5-yl)methanol
1-Hexyne5-Butyl-1-(4-(Methylthio)butyl)-1H-1,2,3-triazole
Diphenylacetylene1-(4-(Methylthio)butyl)-4,5-diphenyl-1H-1,2,3-triazole

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free click chemistry reaction that relies on the high ring strain of cycloalkynes to achieve rapid cycloaddition with azides. magtech.com.cn This bioorthogonal reaction is particularly useful for applications in biological systems where the cytotoxicity of metal catalysts is a concern. The driving force for the reaction is the release of ring strain in the cycloalkyne upon forming the more stable, fused triazole ring system. magtech.com.cnnih.gov

For this compound, the reaction with a strained cycloalkyne, such as a derivative of cyclooctyne (B158145) or bicyclononyne (BCN), would proceed spontaneously without the need for any catalyst, heat, or light. magtech.com.cnnih.govnih.gov The reaction kinetics are highly dependent on the structure of the cycloalkyne; more strained systems react faster. nih.govthieme-connect.de For instance, bicyclononyne (BCN) derivatives have been shown to exhibit rapid reaction kinetics with simple alkyl azides. nih.gov The product of the reaction between this compound and a cycloalkyne would be a structurally complex, fused triazole.

Table 3: Reactivity of Alkyl Azides with Various Cycloalkynes in SPAAC This table presents representative second-order rate constants for the reaction of benzyl (B1604629) azide (a model for a primary alkyl azide) with common cycloalkynes to illustrate the effect of strain on reactivity.

CycloalkyneSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)
Cyclooctyne (OCT)~0.002
Bicyclononyne (BCN)~0.14
Dibenzocyclooctyne (DIBO)~0.04
Dibenzoazacyclooctyne (DBCO)~0.3

The azide functional group of this compound can also undergo a [3+2] cycloaddition with the carbon-nitrogen triple bond of nitriles to form tetrazoles. This reaction typically requires a catalyst and elevated temperatures to proceed efficiently. acs.org Lewis acids, such as zinc(II) or copper(II) salts, are commonly employed to activate the nitrile toward nucleophilic attack by the azide. nih.govorganic-chemistry.orgacs.org

The mechanism is thought to involve the coordination of the Lewis acid to the nitrile nitrogen, which increases its electrophilicity. nih.gov The azide then attacks the nitrile carbon, followed by cyclization to form the tetrazole ring. acs.org When an organic azide like this compound is used, the reaction is regioselective, yielding the 1-substituted tetrazole. acs.org The reaction scope is broad, accommodating a variety of alkyl and aryl nitriles. organic-chemistry.org

Table 4: Catalysts and Conditions for Tetrazole Formation from Azides and Nitriles This table summarizes general conditions for the synthesis of 5-substituted 1H-tetrazoles from sodium azide and various nitriles, which informs the expected conditions for reactions with organic azides like this compound.

CatalystSolventTemperature (°C)Substrate Scope
Zinc Bromide (ZnBr₂)Water100-170Aromatic, alkyl, vinyl nitriles organic-chemistry.org
Copper Sulfate (CuSO₄·5H₂O)DMSO120Aromatic and alkyl nitriles
L-prolineDMSO120Aliphatic and aryl nitriles organic-chemistry.org
Cobalt(II) complexMethanolRefluxAryl nitriles acs.org

Transformations of the Azide Functionality

Beyond cycloadditions, the azide group is a valuable synthetic precursor to primary amines through various reductive methods.

The conversion of this compound to 4-(methylthio)butan-1-amine is a key transformation. This reduction can be achieved through several reliable methods, which are generally tolerant of the thioether functionality.

Catalytic Hydrogenation: This is a common and clean method for azide reduction. The reaction involves treating the azide with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently used catalyst for this purpose. The reaction proceeds smoothly under mild conditions and produces the amine and nitrogen gas as the only byproduct.

Staudinger Reduction: The Staudinger reduction provides a very mild method for converting azides to amines, avoiding the use of metal catalysts or strong reducing agents. organic-chemistry.org The reaction involves the treatment of the azide with a phosphine, typically triphenylphosphine (B44618) (PPh₃). organic-chemistry.org This initially forms a phosphazide (B1677712) intermediate, which then loses N₂ to form an iminophosphorane. nih.gov Subsequent hydrolysis of the iminophosphorane yields the desired primary amine and triphenylphosphine oxide. nih.gov The presence of the thioether in this compound is not expected to interfere with this reaction.

Metal Hydride Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst can also be used to reduce azides. For example, a system of NaBH₄ with a catalytic amount of cobalt(II) chloride (CoCl₂) in water has been shown to be effective for the reduction of a broad spectrum of azides. mdma.ch Tin-based catalytic systems, such as tin(IV) bis(1,2-benzenedithiolate) with NaBH₄, also provide an efficient and mild method for this transformation. organic-chemistry.orgcmu.edu

Table 5: Common Methods for the Reduction of Alkyl Azides to Primary Amines This table outlines general methods applicable to the reduction of this compound.

MethodReagentsTypical ConditionsNotes
Catalytic HydrogenationH₂, Pd/CMethanol or Ethanol, Room Temp., 1 atm H₂Clean reaction with N₂ as the only byproduct.
Staudinger ReductionTriphenylphosphine (PPh₃), then H₂OTHF or Ether, Room Temp.Very mild, non-catalytic, tolerant of many functional groups. nih.govorganic-chemistry.org
NaBH₄/CoCl₂Sodium borohydride, Cobalt(II) chlorideWater, Room Temp.Heterogeneous catalytic system. mdma.ch
NaBH₄/Sn(BDT)₂Sodium borohydride, Tin(IV) bis(1,2-benzenedithiolate)THF/Water, Room Temp.Catalytic, mild conditions. organic-chemistry.org

Intramolecular Schmidt Reactions and Their Scope

The intramolecular Schmidt reaction is a powerful acid-catalyzed transformation for synthesizing nitrogen-containing heterocyclic compounds, such as lactams. libretexts.orgwikipedia.org This reaction typically involves the cyclization of an alkyl azide onto a tethered electrophilic center, like a ketone or a carbocation. chimia.ch While intermolecular Schmidt reactions using alkyl azides are often limited in scope, intramolecular versions are synthetically valuable for the assembly of complex cyclic structures. libretexts.orgwikipedia.org

In the context of this compound, an intramolecular Schmidt reaction would require the presence of an electrophilic trigger, such as a ketone, positioned appropriately within the molecule. For instance, an ω-azido ketone derived from or related to the this compound backbone could undergo cyclization. The success and outcome of such reactions are highly dependent on the length of the tether connecting the azide and the carbonyl group. nih.gov Studies on various ω-azido aldehydes have shown that tether length dictates whether the reaction yields a lactam (from C-C bond migration) or a formamide (B127407) (from hydride migration). nih.gov For example, γ- and δ-azido aldehydes exclusively form the corresponding five- and six-membered lactams, respectively, while longer chains tend to favor formamide products. nih.gov

The general mechanism begins with the acid-catalyzed activation of the carbonyl group, which is then attacked by the nucleophilic terminal nitrogen of the tethered azide group to form a tetrahedral intermediate known as an azidohydrin. libretexts.orgchimia.ch This intermediate undergoes a rearrangement with the concomitant loss of dinitrogen (N₂), a thermodynamically favorable process. The regioselectivity of the rearrangement, which determines the structure of the resulting lactam, is influenced by the stereochemistry of the intermediate iminodiazonium ions. chimia.ch

Substrate (ω-Azido Aldehyde)Tether Length (Carbons)Acid PromoterProduct(s)Yield (%)
γ-Azido Butyraldehyde3TFA or TiCl₄γ-Lactam70-78
δ-Azido Valeraldehyde4TFA or TiCl₄δ-Lactam83-88
ε-Azido Caproaldehyde5TFA or TiCl₄Formamide55-65

This table illustrates the influence of tether length on the outcome of intramolecular Schmidt reactions of ω-azido aldehydes, providing a model for the expected reactivity of analogous ketones derived from this compound. Data adapted from studies on similar azido (B1232118) aldehydes. nih.gov

Radical Cascade Reactions Initiated by the Azide Group

The azide functional group can participate in radical reactions, serving either as a radical acceptor or as a precursor to nitrogen-centered radicals under specific conditions. Radical cascade reactions offer an efficient means to construct complex molecular architectures in a single step.

While the direct initiation of a radical cascade by the azide group of this compound is not extensively documented, related processes provide insight into its potential reactivity. For example, thiyl radicals are known to initiate cyclization cascades. nih.gov In one study, a 2-sulfanylvinyl radical, generated from the addition of a thiyl radical to an alkyne, was shown to undergo a 5-exo cyclization onto a tethered azide group. nih.gov This forms a triazenyl radical, which is stabilized by resonance. This suggests that the azide in this compound could act as a trap for radicals generated elsewhere in the molecule or in an intermolecular reaction.

Furthermore, multicomponent cascade reactions involving azides have been developed. In one such process for synthesizing azide-biindole derivatives, a nitrogen-centered radical is formed and initiates a cascade. rsc.org This highlights the potential for the azide moiety to be an active participant in complex radical-mediated transformations. A hypothetical cascade involving this compound could be initiated by the formation of a carbon-centered radical on the butyl chain, which could then be trapped by the azide in an intramolecular fashion to form cyclic structures.

Formation of Isocyanates via Curtius-Type Rearrangements

The Curtius rearrangement is a classic organic reaction that transforms an acyl azide into an isocyanate with the loss of nitrogen gas. nih.govwikipedia.orgorganic-chemistry.org This reaction is a cornerstone of synthetic chemistry for accessing amines, carbamates, and ureas, as the resulting isocyanate is a versatile intermediate that can be trapped by various nucleophiles. nih.govrsc.orgmasterorganicchemistry.com

It is crucial to note that the standard Curtius rearrangement begins with an acyl azide (R-CO-N₃), not an alkyl azide like this compound (R-N₃). organic-chemistry.org Therefore, this compound itself does not directly undergo a Curtius rearrangement. However, a closely related carboxylic acid, such as 5-(methylthio)pentanoic acid, can be readily converted into the corresponding acyl azide. This acyl azide can then undergo a thermal or photochemical Curtius rearrangement to produce 4-(methylthio)butyl isocyanate. nih.govwikipedia.org

The mechanism of the Curtius rearrangement is understood to be a concerted process where the alkyl group attached to the carbonyl carbon migrates to the nitrogen atom simultaneously with the expulsion of dinitrogen. wikipedia.org This concerted pathway ensures that the stereochemistry of the migrating group is fully retained. wikipedia.orgnih.gov The reaction avoids the formation of a free acyl nitrene intermediate. wikipedia.org

The resulting 4-(methylthio)butyl isocyanate is a valuable synthetic intermediate. Its subsequent reaction with different nucleophiles yields a variety of important functional groups:

Hydrolysis with water leads to an unstable carbamic acid, which decarboxylates to form 4-(methylthio)butylamine. organic-chemistry.org

Alcoholysis with an alcohol (e.g., tert-butanol (B103910) or benzyl alcohol) traps the isocyanate as a stable carbamate, such as a Boc- or Cbz-protected amine, respectively. wikipedia.org

Aminolysis with a primary or secondary amine yields the corresponding urea (B33335) derivative. nih.gov

Reactions Involving the Thioether Moiety

The thioether (or sulfide) group in this compound possesses a nucleophilic sulfur atom with lone pairs of electrons, making it susceptible to oxidation and alkylation.

Oxidation Reactions of the Sulfide (B99878) Group

The sulfur atom in the thioether moiety is readily oxidized to higher oxidation states. libretexts.org This transformation can be controlled to selectively produce either a sulfoxide (B87167) or a sulfone, depending on the oxidant and reaction conditions. Such oxidations are significant as they modulate the chemical and physical properties of the molecule.

Formation of Sulfoxides : Mild oxidation of the thioether in this compound yields the corresponding 4-(methylsulfinyl)butyl azide. A variety of reagents can accomplish this, including hydrogen peroxide (H₂O₂), often in the presence of a catalyst. libretexts.orgorganic-chemistry.org For instance, scandium triflate (Sc(OTf)₃) has been shown to be an efficient catalyst for the H₂O₂-mediated mono-oxidation of sulfides, offering high chemoselectivity and compatibility with other functional groups. organic-chemistry.org

Formation of Sulfones : Stronger oxidizing agents or more forcing conditions will further oxidize the sulfoxide to a sulfone, yielding 4-(methylsulfonyl)butyl azide. Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for this two-step oxidation. libretexts.org

The key to performing these oxidations on this compound is chemoselectivity, ensuring the azide group remains intact. Modern methods, including catalyzed and photocatalytic oxidations, provide mild conditions that are tolerant of sensitive functional groups. organic-chemistry.orgrsc.org

Oxidizing AgentProductOxidation State of Sulfur
H₂O₂ / Sc(OTf)₃4-(Methylsulfinyl)butyl azide (Sulfoxide)+2
m-CPBA (1 equiv.)4-(Methylsulfinyl)butyl azide (Sulfoxide)+2
m-CPBA (>2 equiv.)4-(Methylsulfonyl)butyl azide (Sulfone)+4
O₃ (Ozone)4-(Methylsulfonyl)butyl azide (Sulfone)+4

This table summarizes common oxidation reactions of the thioether moiety and the expected products.

Formation and Reactivity of Sulfonium (B1226848) Salts

The nucleophilic sulfur atom of a thioether can react with electrophiles, most commonly alkyl halides, in an Sₙ2 reaction to form a trialkylsulfonium salt. mdpi.comlibretexts.org For this compound, reaction with an alkylating agent like methyl iodide would produce [4-azidobutyl(dimethyl)sulfonium] iodide.

Sulfonium salts are versatile intermediates in organic synthesis: nih.govresearchgate.net

Alkylating Agents : They can act as alkylating agents themselves. A nucleophile can attack one of the carbon atoms attached to the positively charged sulfur, displacing a neutral dialkyl sulfide as a leaving group. libretexts.org For example, the S-adenosylmethionine (SAM) cofactor in biological systems is a sulfonium salt that methylates various substrates. libretexts.org

Ylide Formation : If one of the alkyl groups on the sulfur has an α-proton, treatment with a strong base can deprotonate this position to form a sulfur ylide. Sulfur ylides are important reagents for forming epoxides and cyclopropanes from carbonyl compounds and α,β-unsaturated systems, respectively.

Radical Precursors : Sulfonium salts can be reduced via single-electron transfer to generate radical intermediates. nih.gov This process has gained significant traction with the advent of photoredox catalysis, allowing for the formation of C-C bonds under mild conditions. manchester.ac.uk

Detailed Mechanistic Investigations of Key Reactions

Understanding the reaction mechanisms is fundamental to predicting product outcomes and optimizing reaction conditions.

Intramolecular Schmidt Reaction : The mechanism is initiated by the protonation of a carbonyl group, increasing its electrophilicity. The tethered azide adds to this activated carbonyl, forming a protonated azidohydrin. This intermediate undergoes a concerted rearrangement, where an alkyl or aryl group migrates to the nitrogen atom as the N₂ molecule departs. This step is analogous to the key step in a Beckmann rearrangement. libretexts.orgwikipedia.org The resulting nitrilium ion is then trapped by water to yield the final lactam product after tautomerization. wikipedia.org

Curtius Rearrangement : Mechanistic studies indicate that the thermal decomposition of the acyl azide is a concerted process. wikipedia.org The R-group migrates from the carbonyl carbon to the adjacent nitrogen atom simultaneously with the loss of dinitrogen. This concerted pathway bypasses the formation of a high-energy, discrete acyl nitrene intermediate and accounts for the observed complete retention of stereochemistry at the migrating center. nih.govwikipedia.org

Sulfide Oxidation : The mechanism of sulfide oxidation varies with the oxidant. When using hydrogen peroxide with a Lewis acid catalyst like Sc(OTf)₃, it is proposed that a peroxo-derivative of the metal catalyst forms, which then acts as the active oxygen-transfer agent. organic-chemistry.org In photocatalytic oxidations, a photosensitizer absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen (¹O₂) or superoxide (B77818) radicals (O₂⁻), which then oxidize the sulfide. rsc.org

Sulfonium Salt Formation and Reactivity : The formation of a sulfonium salt from a thioether and an alkyl halide is a classic bimolecular nucleophilic substitution (Sₙ2) reaction. The sulfur atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. mdpi.com The subsequent reactivity of the sulfonium salt is diverse. In alkyl transfer reactions, it serves as an electrophile in another Sₙ2 process. nih.gov Under photoredox conditions, a photocatalyst in an excited state can transfer an electron to the sulfonium salt, causing reductive cleavage of a carbon-sulfur bond to generate an alkyl radical and a neutral sulfide. manchester.ac.uk

Identification of Intermediates and Transition States

Detailed mechanistic studies, often employing techniques such as spectroscopy (NMR, IR, Mass Spectrometry) and computational chemistry, are required to identify reaction intermediates and characterize transition states. For this compound, there are no published studies that identify specific intermediates or propose transition state structures for its reactions. In many reactions involving organic azides, such as cycloadditions or reactions with electrophiles, intermediates like triazenes or transient coordinated species could be hypothesized, but their existence and structure for this compound have not been experimentally or computationally verified. nih.govnih.gov

Electrophilic and Nucleophilic Activation Mechanisms

The azide functional group is known to react with both electrophiles and nucleophiles. masterorganicchemistry.com Electrophilic activation would likely involve the terminal nitrogen atom of the azide group acting as a nucleophile. rsc.org Conversely, nucleophilic activation could occur at the central nitrogen atom or at the carbon atom adjacent to the azide group, depending on the nature of the nucleophile and the reaction conditions. However, specific examples and mechanistic details of electrophilic and nucleophilic activation for this compound are not documented in the scientific literature. General reactivity patterns of organic azides suggest potential pathways, but these have not been specifically investigated for the title compound. masterorganicchemistry.com

Synthesis and Reactivity of Structural Analogues and Derivatives

Modifications of the Alkyl Chain within the 4-(Methylthio)butyl azide (B81097) Framework

The synthesis of analogues of 4-(methylthio)butyl azide with modified alkyl chains allows for a systematic investigation of structure-activity relationships. While direct synthetic routes starting from precursors with varied chain lengths are common, modifications can also be introduced to existing frameworks. These modifications can include the extension, shortening, or introduction of branching and functional groups into the alkyl backbone.

One common strategy for synthesizing ω-(alkylthio)alkyl azides with varying chain lengths involves a two-step process starting from the corresponding α,ω-dihaloalkane. The first step is a nucleophilic substitution with a thiol, such as sodium methanethiolate, to introduce the methylthio group. The second step is the substitution of the remaining terminal halogen with an azide nucleophile, typically sodium azide in a polar aprotic solvent. The choice of the starting dihaloalkane dictates the length of the alkyl chain.

Starting DihaloalkaneIntermediate Halo(methylthio)alkaneFinal ω-(Methylthio)alkyl azide
1-Bromo-3-chloropropane1-(Methylthio)-3-chloropropane3-(Methylthio)propyl azide
1-Bromo-5-chloropentane1-(Methylthio)-5-chloropentane5-(Methylthio)pentyl azide
1-Bromo-6-chlorohexane1-(Methylthio)-6-chlorohexane6-(Methylthio)hexyl azide
This table illustrates the synthesis of this compound analogues with varying alkyl chain lengths.

Research on disulfide-containing compounds has shown that varying the alkyl chain length can significantly influence physicochemical properties. nih.gov For instance, in a series of diaryl disulfides, an increase in the alkyl chain length from C8 to C12 resulted in a corresponding increase in their binding constants with bovine serum albumin. nih.gov Such findings suggest that modifying the butyl chain in this compound could similarly modulate its biological interactions.

Synthesis of Analogues with Varied Sulfide (B99878) Moieties (e.g., Ethylthio, Phenylthio)

Varying the sulfide moiety in the this compound structure by replacing the methyl group with other alkyl or aryl substituents can significantly alter the compound's electronic and steric properties. The synthesis of these analogues typically involves the reaction of a 4-azidobutyl precursor bearing a suitable leaving group with a desired thiol.

For the synthesis of 4-(ethylthio)butyl azide, a common precursor is 1-azido-4-bromobutane (B3215488). This can be reacted with sodium ethanethiolate in a nucleophilic substitution reaction to yield the target compound. Similarly, for the synthesis of 4-(phenylthio)butyl azide, 1-azido-4-bromobutane can be treated with sodium thiophenolate. nih.govnih.gov

PrecursorThiol ReagentProduct
1-Azido-4-bromobutaneSodium ethanethiolate4-(Ethylthio)butyl azide
1-Azido-4-bromobutaneSodium thiophenolate4-(Phenylthio)butyl azide
1-Azido-4-bromobutaneSodium benzylthiolate4-(Benzylthio)butyl azide
This table showcases the synthesis of this compound analogues with different sulfide moieties.

The synthesis of more complex arylthio derivatives can be achieved through various methods. For instance, the synthesis of arylthioindoles, which are potent tubulin assembly inhibitors, involves the reaction of an indole (B1671886) derivative with an aryl sulfenyl chloride. nih.gov This highlights the possibility of incorporating a wide range of substituted aromatic rings into the sulfide moiety of 4-(thio)butyl azide analogues.

Exploration of Diverse Azide-Containing Molecular Scaffolds

The azide group is a versatile functional group that can participate in a variety of chemical transformations, most notably the 1,3-dipolar cycloaddition reaction with alkynes to form 1,2,3-triazoles. This reaction, often referred to as "click chemistry," is highly efficient and regioselective, making it a powerful tool for the construction of diverse molecular scaffolds.

The reaction of this compound with various terminal alkynes can lead to a library of 1,4-disubstituted 1,2,3-triazoles. nih.govfrontiersin.orgnih.gov The regioselectivity of this reaction is typically controlled by the catalyst used, with copper(I) catalysts favoring the formation of the 1,4-isomer and ruthenium catalysts often leading to the 1,5-isomer. frontiersin.org

Alkyne ReactantCatalystTriazole Product
PhenylacetyleneCopper(I) iodide1-(4-(Methylthio)butyl)-4-phenyl-1H-1,2,3-triazole
Propargyl alcoholCopper(I) iodide(1-(4-(Methylthio)butyl)-1H-1,2,3-triazol-4-yl)methanol
Ethyl propiolateRuthenium(II) chlorideEthyl 1-(4-(Methylthio)butyl)-1H-1,2,3-triazole-5-carboxylate
This table provides examples of diverse molecular scaffolds synthesized from this compound via cycloaddition reactions.

Furthermore, intramolecular cycloaddition reactions of molecules containing both an azide and an alkyne moiety can be used to construct fused heterocyclic systems. This strategy has been employed to synthesize a variety of novel heterocyclic scaffolds.

The azide group can also react with other functional groups. For example, the reaction of azides with β-carbonyl phosphonates can provide a regioselective route to functionalized triazoles. nih.gov These reactions demonstrate the utility of the azide functionality in this compound for the synthesis of a wide range of complex and diverse molecular architectures.

Regio- and Stereoselective Synthesis of Complex Derivatives

The development of regio- and stereoselective synthetic methods is crucial for the preparation of complex and biologically active molecules. In the context of this compound derivatives, controlling the regioselectivity of reactions involving the azide group and the stereochemistry of any chiral centers is of paramount importance.

An efficient pathway for the enantioselective synthesis of chiral sulfides involves the chiral bifunctional selenide-catalyzed electrophilic azidothiolation of N-allyl sulfonamides. researchgate.netfigshare.com This method allows for the simultaneous introduction of an azide and a thioether group with high enantio- and diastereoselectivity. researchgate.netfigshare.com While not directly applied to the this compound framework, this methodology provides a proof-of-concept for the stereoselective synthesis of chiral derivatives containing both azide and sulfide functionalities.

The regioselectivity of the azide-alkyne cycloaddition is a well-studied area, with catalyst choice being the primary determinant of the outcome. As mentioned previously, copper catalysts typically yield 1,4-disubstituted triazoles, while ruthenium catalysts can favor the formation of the 1,5-isomer. frontiersin.orgorganic-chemistry.orgacs.org This control over regioselectivity is essential for the synthesis of specific triazole-containing derivatives of this compound.

Furthermore, the asymmetric synthesis of tertiary thiols and thioethers has been a significant challenge in organic chemistry. nih.gov However, methods involving the stereoselective attack of a sulfur-centered nucleophile on a substituted carbon center have been developed. nih.gov These approaches could potentially be adapted for the stereoselective synthesis of chiral derivatives of this compound where the sulfur atom is part of a stereocenter.

Reaction TypeKey Control ElementOutcome
Azidothiolation of AlkenesChiral Selenide CatalystEnantioselective formation of vicinal azido (B1232118) sulfides
Azide-Alkyne CycloadditionMetal Catalyst (Cu vs. Ru)Regioselective formation of 1,4- or 1,5-triazoles
Nucleophilic ThiolationChiral Substrate/ReagentStereoselective formation of chiral thioethers
This table summarizes key strategies for the regio- and stereoselective synthesis of complex derivatives related to this compound.

Advanced Synthetic Applications in Organic Chemistry

Utilization in the Construction of Complex Nitrogen-Containing Heterocycles

Organic azides are widely recognized as versatile precursors for the synthesis of a vast array of nitrogen-containing heterocycles. The azide (B81097) functional group can participate in various cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles. Additionally, azides can undergo reactions such as the Staudinger ligation and various rearrangements to furnish complex cyclic systems.

However, a specific investigation into the use of 4-(Methylthio)butyl azide as a building block for such heterocycles has not been documented. Research is needed to explore how the methylthio-substituted alkyl chain might influence the reactivity of the azide or the properties of the resulting heterocyclic products.

Role in Modular Synthesis and Macrocyclic Architectures

The concept of modular synthesis relies on the use of well-defined building blocks that can be reliably coupled to construct larger, more complex molecules. The azide-alkyne "click" reaction is a prime example of a reaction that is exceptionally well-suited for this purpose due to its high efficiency and orthogonality. This has led to the extensive use of azides in the assembly of macrocycles and other large molecular architectures.

There is currently no available research that demonstrates the application of this compound in a modular synthetic approach or in the construction of macrocyclic structures. The presence of the methylthio group could potentially be exploited for further functionalization or to impart specific conformational biases in a macrocyclic ring, but such studies have not been reported.

Application in Bioorthogonal Chemical Methodologies

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. The azide group is a key player in this field due to its small size, stability, and lack of reactivity with most biological functional groups. Azides are commonly used in conjunction with strained alkynes (in strain-promoted azide-alkyne cycloaddition, SPAAC) or phosphines (in the Staudinger ligation) to label and study biomolecules in their native environment.

While numerous azide-containing probes have been developed for bioorthogonal applications, there is no specific mention in the literature of this compound being utilized for this purpose. Its potential utility as a bioorthogonal reporter, and how the methylthio moiety might affect its cellular uptake, localization, or reactivity, remains an open area of investigation.

Development of Novel Synthetic Reagents and Methodologies

The unique reactivity of the azide functional group has led to its incorporation into a variety of novel synthetic reagents and the development of new synthetic methodologies. These include reagents for amination reactions, the development of new ligation chemistries, and the use of azides as precursors to highly reactive nitrene intermediates.

To date, the chemical literature does not describe the development of any novel synthetic reagents or methodologies based specifically on the this compound scaffold. The interplay between the azide and the distal methylthio group could potentially lead to new and interesting reactivity, but this has yet to be explored and reported in peer-reviewed research.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(Methylthio)butyl azide in a laboratory setting?

  • Methodology : The synthesis typically involves nucleophilic substitution of a halogenated precursor (e.g., 4-(Methylthio)butyl bromide) with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through column chromatography using silica gel. Precursors such as methylthio-containing intermediates may be sourced from specialized catalogs (e.g., Kanto Reagents) .
  • Key Considerations : Control reaction temperature (<60°C) to avoid unintended azide decomposition. Confirm product purity via NMR and mass spectrometry .

Q. How should researchers characterize the structural integrity of this compound?

  • Analytical Techniques :

  • 1H/13C NMR : Assign peaks for the methylthio (-SMe) and azide (-N₃) groups, with expected shifts at δ ~2.1 ppm (SMe) and δ ~3.3 ppm (CH₂-N₃) .
  • IR Spectroscopy : Confirm azide functionality via a strong absorption band near 2100 cm⁻¹ .
  • Mass Spectrometry : Use high-resolution MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. What stability precautions are necessary for handling and storing this compound?

  • Storage : Store in amber vials under inert gas (N₂/Ar) at -20°C. Avoid exposure to light, moisture, or mechanical shock due to azide’s thermal sensitivity .
  • Decomposition Monitoring : Perform differential scanning calorimetry (DSC) to detect exothermic decomposition events. Use TGA to assess thermal stability thresholds .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanisms involving this compound?

  • Approach : Perform density functional theory (DFT) calculations (e.g., Gaussian 09) to optimize geometry and analyze transition states in azide-alkyne cycloaddition (Click Chemistry). Compare theoretical IR/NMR data with experimental results to validate models .
  • Data Interpretation : Focus on steric/electronic effects of the methylthio group on reaction kinetics and regioselectivity .

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Troubleshooting Steps :

  • Purity Assessment : Use HPLC to rule out impurities affecting spectral assignments .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃-S substituted) to isolate overlapping signals in NMR .
  • Replication : Follow standardized protocols for solvent, concentration, and instrumentation to ensure reproducibility .

Q. What strategies optimize the regioselectivity of this compound in Click Chemistry applications?

  • Experimental Design :

  • Solvent Screening : Test polar (e.g., H₂O) vs. non-polar solvents to modulate reaction rates.
  • Catalyst Tuning : Evaluate Cu(I) ligands (e.g., TBTA) for enhanced selectivity .
    • Analysis : Use Hammett plots to correlate substituent effects (σ values) with reaction outcomes .

Q. How can researchers assess the biological activity of this compound derivatives?

  • Bioassay Protocols :

  • Antibacterial Testing : Conduct minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains, referencing methodologies from related azide studies .
  • Cytotoxicity Screening : Use MTT assays on human cell lines to evaluate safety profiles .

Safety and Compliance

Q. What safety protocols are critical for handling this compound in high-throughput experiments?

  • PPE : Wear blast shields, anti-static lab coats, and nitrile gloves. Conduct reactions in fume hoods with blast-resistant glassware .
  • Waste Disposal : Neutralize residual azides with NaNO₂/HCl solutions before disposal to prevent explosive hazards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.